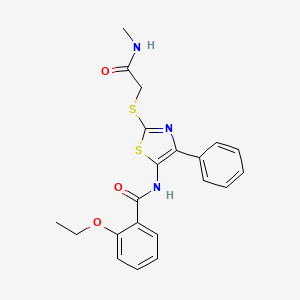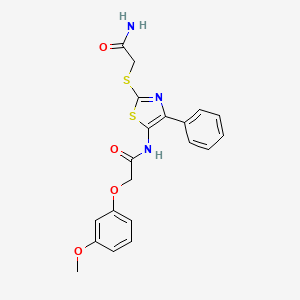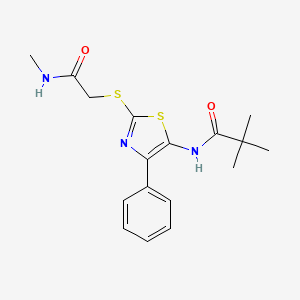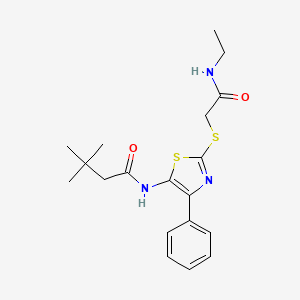
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Übersicht
Beschreibung
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research to study the role of histone methyltransferases in epigenetic regulation.
Wirkmechanismus
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide inhibits the activity of G9a and GLP by binding to their SET domains, which are responsible for catalyzing the methylation of H3K9. The binding of this compound to the SET domains of G9a and GLP prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3.
Biochemical and Physiological Effects:
This compound has been shown to alter the epigenetic landscape of cells by inhibiting the activity of G9a and GLP. This can lead to changes in gene expression and cellular differentiation. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a potential therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide in lab experiments is that it is a potent and selective inhibitor of G9a and GLP. This allows researchers to specifically target these enzymes and study their role in epigenetic regulation. However, one limitation of using this compound is that it may have off-target effects on other histone methyltransferases or non-histone proteins. In addition, the use of this compound may not accurately reflect the physiological role of G9a and GLP, as complete knockout of these enzymes may have different effects on cellular function.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide. One direction is to study the effects of this compound on other histone methyltransferases and non-histone proteins to determine its specificity and potential off-target effects. Another direction is to study the effects of this compound in vivo to determine its potential as a therapeutic agent for cancer. Finally, research could focus on developing more potent and selective inhibitors of G9a and GLP to further study their role in epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide has been widely used in scientific research to study the role of histone methyltransferases in epigenetic regulation. Specifically, this compound inhibits the activity of G9a and GLP, which are histone methyltransferases that catalyze the methylation of lysine 9 on histone H3 (H3K9). H3K9 methylation is associated with transcriptional repression and heterochromatin formation. By inhibiting G9a and GLP, this compound can alter the epigenetic landscape of cells and affect gene expression.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-27-16-12-8-7-11-15(16)19(26)24-20-18(14-9-5-4-6-10-14)23-21(29-20)28-13-17(25)22-2/h4-12H,3,13H2,1-2H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNLRNKZKLTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3312630.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3312637.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-ethoxy-1,6-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B3312643.png)
![5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3312652.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3312668.png)








